N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19968242
InChI: InChI=1S/C20H25ClN2/c1-22(15-17-7-3-2-4-8-17)19-11-13-23(14-12-19)16-18-9-5-6-10-20(18)21/h2-10,19H,11-16H2,1H3
SMILES:
Molecular Formula: C20H25ClN2
Molecular Weight: 328.9 g/mol

N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine

CAS No.:

Cat. No.: VC19968242

Molecular Formula: C20H25ClN2

Molecular Weight: 328.9 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine -

Specification

Molecular Formula C20H25ClN2
Molecular Weight 328.9 g/mol
IUPAC Name N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine
Standard InChI InChI=1S/C20H25ClN2/c1-22(15-17-7-3-2-4-8-17)19-11-13-23(14-12-19)16-18-9-5-6-10-20(18)21/h2-10,19H,11-16H2,1H3
Standard InChI Key BNDUEMWETKTLIS-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3Cl

Introduction

N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine is a synthetic organic compound belonging to the class of piperidine derivatives. It features a complex structure that includes a piperidine ring, a benzyl group, and a chlorophenyl moiety. This compound is notable for its potential applications in medicinal chemistry and biological research, particularly in the study of receptor interactions and drug development.

Synthesis

The synthesis of N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine typically involves several steps, including nucleophilic substitution reactions. Industrial production may utilize continuous flow reactors to enhance efficiency and yield, along with purification techniques like recrystallization or column chromatography to obtain high-purity products.

Biological Activities and Potential Applications

Research indicates that N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine exhibits potential biological activities. It interacts with various biological targets, including receptors and enzymes, which may modulate their activity. Studies on similar compounds suggest that this compound could have applications in pharmacology, particularly in the development of therapeutic agents targeting neurological or psychiatric disorders.

CompoundMolecular FormulaKey Features
N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amineNot specifiedChlorophenyl moiety
1-benzyl-N-(4-fluorophenyl)methyl-piperidin-4-amineNot specifiedFluorine atom instead of chlorine
1-benzyl-N-(4-methylphenyl)methyl-piperidin-4-amineNot specifiedMethyl group
1-benzyl-N-(4-bromophenyl)methyl-piperidin-4-amineC20H25BrN2Bromine atom

Chemical Reactions and Reactivity

N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine can participate in various chemical reactions typical of amines and piperidine derivatives. These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Several compounds share structural similarities with N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine, each possessing unique characteristics that influence their reactivity and biological activity. For example, 1-benzyl-N-(4-fluorophenyl)methyl-piperidin-4-amine contains a fluorine atom instead of chlorine, which may affect its biological activity.

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